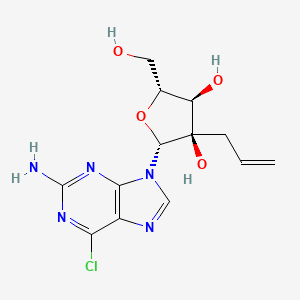
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- is a synthetic compound that belongs to the purine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- typically involves the chlorination of a purine derivative followed by the attachment of the ribofuranosyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Wissenschaftliche Forschungsanwendungen
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroadenine: A chlorinated purine derivative with similar structural features.
6-Chloroguanine: Another chlorinated purine compound with distinct biological activities.
Uniqueness
What sets 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- apart is its unique combination of a chlorinated purine ring and a ribofuranosyl group. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C13H16ClN5O4 |
|---|---|
Molekulargewicht |
341.75 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol |
InChI |
InChI=1S/C13H16ClN5O4/c1-2-3-13(22)8(21)6(4-20)23-11(13)19-5-16-7-9(14)17-12(15)18-10(7)19/h2,5-6,8,11,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,11-,13-/m1/s1 |
InChI-Schlüssel |
SCDBSUXKSXWETL-VHQAPHLWSA-N |
Isomerische SMILES |
C=CC[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
Kanonische SMILES |
C=CCC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)

![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)



![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)
